Product packaging for 5-Chloropyridazine-3-carboxylic acid(Cat. No.:CAS No. 1211587-01-7)

5-Chloropyridazine-3-carboxylic acid

Cat. No.: B2890525
CAS No.: 1211587-01-7
M. Wt: 158.54
InChI Key: SXGAJPAGCWQZSD-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyridazine (B1198779) Scaffolds in Heterocyclic Chemistry

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, has a rich history in the field of heterocyclic chemistry. wikipedia.org The first pyridazine was synthesized by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle itself was later prepared via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient route to pyridazine starts from maleic hydrazide. wikipedia.orgresearchgate.net These foundational synthetic methods opened the door for the preparation of a vast array of pyridazine derivatives.

The significance of the pyridazine scaffold lies in its versatile biological and pharmacological activities. rjptonline.orgproquest.com Pyridazine and its derivatives are recognized as invaluable scaffolds in medicinal chemistry due to their wide spectrum of reported pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, antihypertensive, and anti-inflammatory properties. rjptonline.orgsarpublication.comresearchgate.net The pyridazine structure is a key pharmacophore found in several herbicides, such as credazine, pyridafol, and pyridate, as well as in various drugs like cefozopran, cadralazine, minaprine, pipofezine, and hydralazine. wikipedia.org The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it an attractive component in drug design. nih.gov

The imidazo[1,2-b]pyridazine (B131497) scaffold, a fused pyridazine derivative, is another important class of heterocyclic nucleus that has yielded various bioactive molecules, most notably the kinase inhibitor ponatinib. nih.gov The extensive research into pyridazine derivatives has established this heterocyclic system as a "privileged structure" in medicinal chemistry, particularly in the development of anticancer therapies. researchgate.net

Evolution of Research on Halogenated Carboxylic Acids in Medicinal and Agrochemical Applications

The introduction of halogen atoms into organic molecules, particularly carboxylic acids, has been a long-standing strategy to modulate their physicochemical and biological properties. Research into halogenated carboxylic acids has evolved significantly, leading to important applications in both medicine and agriculture.

One of the fundamental methods for synthesizing organic halides from carboxylic acids is decarboxylative halogenation, or halodecarboxylation. nih.govacs.org This process involves the conversion of carboxylic acids to the corresponding organic halides through the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govacs.org Another classic method for the α-halogenation of carboxylic acids is the Hell–Volhard–Zelinski (HVZ) reaction, which allows for the bromination of carboxylic acids at the alpha position in the presence of phosphorus. chemistrysteps.com

In medicinal chemistry, the presence of a carboxylic acid functional group can be crucial for a molecule's activity, but it can also present challenges such as metabolic instability and limited membrane permeability. nih.gov To address these issues, medicinal chemists often explore the use of bioisosteres for the carboxylic acid group. nih.gov Halogenation of the carboxylic acid or its parent scaffold can influence factors like acidity, lipophilicity, and metabolic stability, thereby enhancing the therapeutic potential of the molecule.

In the agrochemical sector, halogenated compounds play a pivotal role. A significant percentage of recently launched agrochemicals contain halogen atoms. researchgate.net Carboxylic acid derivatives are integral to the development of many herbicides. nih.gov For instance, synthetic auxin herbicides were among the first active ingredients developed for weed control. researchgate.net Halogenated carboxylic acids like chloroacetic acid are used in the production of phenoxy herbicides. wikipedia.org The strategic incorporation of halogens into the molecular structure of agrochemicals can lead to improved efficacy and better environmental profiles. researchgate.net

Overview of Key Research Areas Pertaining to 5-Chloropyridazine-3-carboxylic Acid Derivatives

Building upon the foundations of pyridazine chemistry and the utility of halogenated carboxylic acids, research into derivatives of this compound and its isomers has been multifaceted. The primary focus of this research lies in the synthesis of novel compounds and the evaluation of their biological activities, particularly in the realms of medicinal and agrochemical science.

A key research area involves the use of chloropyridazine carboxylic acids as building blocks for more complex molecules. For instance, 6-Chloropyridazine-3-carboxylic acid is utilized in the preparation of stearoyl-CoA desaturase inhibitors. chemicalbook.com The chlorine atom on the pyridazine ring serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. Similarly, the carboxylic acid group can be converted into esters, amides, and other derivatives, further expanding the chemical space that can be explored. nih.govktu.ltmdpi.com

The synthesis of fused heterocyclic systems is another significant area of investigation. For example, 3-chloropyridazine (B74176) derivatives can be reacted with hydrazine (B178648) hydrate (B1144303) to form hydrazino derivatives, which can then be cyclized to create triazolo[4,3-b]pyridazine and tetrazolo[1,5-b]pyridazine (B14759603) systems. researchgate.net These fused ring systems often exhibit unique biological properties.

In medicinal chemistry, derivatives of chloropyridazine carboxylic acids are being explored for a range of therapeutic applications. Research has shown that various pyridazine derivatives possess antimicrobial and anticancer activities. mdpi.comresearchgate.net The combination of the pyridazine core, a halogen substituent, and a carboxylic acid moiety provides a versatile scaffold for the design of new therapeutic agents.

In the field of agrochemicals, the structural motifs present in this compound are relevant to the development of new pesticides. The pyridazine ring is found in a number of herbicides, and carboxylic acid esters are a common class of insecticides. wikipedia.orggoogle.com Therefore, derivatives of this compound are logical targets for synthesis and screening in the search for new and effective agrochemicals.

The table below summarizes some of the key research applications of related chloropyridazine carboxylic acid derivatives, which are indicative of the potential research directions for the 5-chloro isomer.

Derivative ClassKey Research ApplicationExample Compound Mentioned in Research
Stearoyl-CoA Desaturase InhibitorsMedicinal Chemistry (Metabolic Diseases)Derivatives of 6-Chloropyridazine-3-carboxylic acid
Fused Heterocycles (e.g., Triazolopyridazines)Medicinal Chemistry (Antimicrobial, etc.)Derivatives from 3-chloropyridazines
Antimicrobial AgentsMedicinal Chemistry (Infectious Diseases)Various substituted pyridazines
Anticancer AgentsMedicinal Chemistry (Oncology)Various substituted pyridazines
HerbicidesAgrochemicalsGeneral pyridazine-containing structures
InsecticidesAgrochemicalsCarboxylic acid ester derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN2O2 B2890525 5-Chloropyridazine-3-carboxylic acid CAS No. 1211587-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGAJPAGCWQZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-01-7
Record name 5-chloropyridazine-3-carboxylic acid
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Synthetic Methodologies for 5 Chloropyridazine 3 Carboxylic Acid and Its Analogs

Established Synthetic Pathways for the Pyridazine (B1198779) Core and Carboxylic Acid Functionalization

Established methods for synthesizing chloropyridazine carboxylic acids often rely on a two-pronged approach: forming the pyridazine ring system and then introducing or modifying functional groups to achieve the desired product. Key strategies include the oxidation of precursor molecules and the derivatization of compounds like esters.

Oxidative Routes to Chloropyridazine Carboxylic Acids

A common and effective method for introducing a carboxylic acid group onto a chloropyridazine ring is through the oxidation of an alkyl group, typically a methyl group, already attached to the heterocyclic core. This transformation leverages strong oxidizing agents to convert the alkyl side chain into a carboxylic acid functional group.

For instance, the synthesis of 6-chloropyridazine-3-carboxylic acid, an isomer of the target compound, is well-documented. The process starts with 3-chloro-6-methylpyridazine, which is subjected to oxidation using potent agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in a strong acidic medium such as sulfuric acid. google.comguidechem.com The reaction is typically performed under controlled temperature conditions, starting at low temperatures (ice bath) during the addition of the oxidant and then heating to drive the reaction to completion. google.comguidechem.com This method provides a direct route to the chloropyridazine carboxylic acid scaffold from readily available starting materials.

Oxidative Synthesis of 6-Chloropyridazine-3-carboxylic Acid

Starting Material Oxidizing Agent Reaction Conditions Product Yield (%) Citation(s)
3-Chloro-6-methylpyridazine Potassium Permanganate (KMnO₄) 50% Sulfuric Acid, 80°C, 2h 6-Chloropyridazine-3-carboxylic acid 52% google.com

Derivatization Strategies from Precursor Compounds (e.g., esters)

Another fundamental strategy for obtaining pyridazine carboxylic acids is the hydrolysis of their corresponding ester derivatives. Ester precursors, such as methyl or ethyl esters, can be synthesized and then converted to the final carboxylic acid. This two-step approach is advantageous when direct oxidation is not feasible or results in low yields.

The hydrolysis is typically achieved under either acidic or basic conditions. mnstate.edu Basic hydrolysis, often referred to as saponification, involves treating the ester with a base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution. This process is generally irreversible and leads to the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the carboxylic acid. mnstate.edu

For example, pyridazine-3-carboxylic acid can be prepared from its ethyl ester, which in turn is used to synthesize derivatives like pyridazine-3-carboxamide and pyridazine-3-carbohydrazide. datapdf.com This highlights the utility of the ester as a key intermediate that can be hydrolyzed to the acid or converted to other functional groups.

Hydrolysis of Pyridazine and Pyrimidine Ester Precursors

Ester Precursor Reagent(s) Conditions Product Citation(s)
Ethyl 2,4-dimethyl-5-pyrimidinecarboxylate NaOH, Ethanol Reflux 2,4-Dimethylpyrimidine-5-carboxylic acid researchgate.net
Pyridine (B92270) Carboxylic Acid Esters Aqueous Ammonia Ice-water temperatures (neutralization step) Pyridine Carboxylic Acid (via hydrolysis) google.com

Advanced Synthetic Approaches for Substituted Pyridazine-3-carboxylic Acid Derivatives

Advanced synthetic methods offer greater control over the substitution pattern on the pyridazine ring and enable the construction of more complex derivatives. These include specific halogenation techniques and powerful ring-forming reactions.

Strategies for Introducing Halogen Substituents at Specific Positions

Introducing halogen atoms at specific positions on the pyridazine ring is crucial for building analogs of 5-chloropyridazine-3-carboxylic acid. This can be accomplished through various methods, including direct halogenation of an activated ring or conversion of other functional groups into a halide.

One common method is the conversion of a pyridazinone (or hydroxypyridazine) to a chloropyridazine using reagents like phosphorus oxychloride (POCl₃). This reaction effectively replaces a hydroxyl or keto group with a chlorine atom, a key step in the synthesis of many chlorinated heterocycles.

Another strategy involves nucleophilic aromatic substitution. For example, starting with 3,6-dichloropyridazine, one chlorine atom can be selectively replaced by an amino group by reacting with aqueous ammonia at elevated temperatures, yielding 6-chloropyridazin-3-amine. tsijournals.com This mono-substituted product can then undergo further reactions while retaining the second chlorine atom.

Cyclocondensation and Ring-Closure Reactions in Pyridazine Synthesis (e.g., imidazo[1,2-b]pyridazine (B131497) derivatives)

Cyclocondensation reactions are a powerful tool for constructing fused heterocyclic systems based on the pyridazine core. A prominent example is the synthesis of imidazo[1,2-b]pyridazine derivatives, which are of significant interest in medicinal chemistry. wikipedia.org

The typical synthesis of the imidazo[1,2-b]pyridazine backbone involves a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone, such as chloroacetaldehyde or an α-bromoketone. tsijournals.comnih.gov The reaction proceeds via initial alkylation of the most nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization to form the fused imidazole ring. nih.gov The presence of a halogen on the pyridazine ring, as in 3-amino-6-chloropyridazine, is often beneficial for achieving good yields in this ring formation. nih.gov

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

Pyridazine Precursor Co-reactant Conditions Resulting Fused System Citation(s)
3-Amino-6-chloropyridazine Chloroacetaldehyde Heat to 90°C 6-Chloroimidazo[1,2-b]pyridazine tsijournals.com
3-Amino-6-halopyridazine α-Bromoketone Mild base (e.g., NaHCO₃) Substituted Imidazo[1,2-b]pyridazine nih.gov

Enzymatic Synthesis and Biocatalytic Transformations of Carboxylic Acids

The application of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of carboxylic acids, enzymes can be employed in several ways.

One major application is the hydrolysis of nitriles. Nitrile-converting enzymes, such as nitrilases or a combination of nitrile hydratase and amidase, can transform a nitrile group (-CN) into a carboxylic acid (-COOH) under mild, aqueous conditions. researchgate.netthieme-connect.de This biocatalytic pathway proceeds with high selectivity, often avoiding side reactions that can occur with chemical hydrolysis using harsh acids or bases. researchgate.netmasterorganicchemistry.comgoogle.com The synthesis of this compound could thus be envisioned from a 5-chloropyridazine-3-carbonitrile precursor using whole-cell biocatalysts or isolated enzymes. researchgate.net

Furthermore, enzymes can be used for transformations of the carboxylic acid group itself. For example, carboxylic acid reductases (CARs) can reduce carboxylic acids to aldehydes, while photodecarboxylases can convert carboxylic acids into hydrocarbons, demonstrating the versatility of biocatalytic approaches for modifying this functional group. acs.org

Overview of Biocatalytic Transformations

Transformation Type Enzyme Class Substrate Product Citation(s)
Nitrile Hydrolysis Nitrilase Organic Nitrile (R-CN) Carboxylic Acid (R-COOH) researchgate.netthieme-connect.de
Nitrile Hydrolysis Nitrile Hydratase / Amidase Organic Nitrile (R-CN) Carboxylic Acid (R-COOH) researchgate.netresearchgate.net
Carboxylic Acid Reduction Carboxylic Acid Reductase (CAR) Carboxylic Acid (R-COOH) Aldehyde (R-CHO) acs.org

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The application of green chemistry principles to the synthesis of this compound and its analogs is an emerging area of focus, driven by the broader imperative within the pharmaceutical and chemical industries to develop more sustainable and environmentally benign processes. While specific green synthetic routes for this compound are not yet widely documented in dedicated studies, the principles can be applied by adapting existing synthetic methodologies for pyridazine derivatives. The core tenets of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency, provide a framework for innovation in this area.

One of the primary considerations in the green synthesis of pyridazine derivatives is the selection of solvents. Traditional syntheses often rely on volatile organic compounds (VOCs) which pose environmental and health risks. A key green alternative is the use of water as a solvent. Water is non-flammable, non-toxic, and readily available, making it an ideal medium for many chemical reactions. For instance, the hydrolysis of ester precursors to carboxylic acids, a common final step in the synthesis of compounds like this compound, can often be carried out in aqueous basic or acidic solutions, eliminating the need for organic solvents.

Another important aspect is the use of safer and more efficient reagents. The development of catalytic methods is a cornerstone of green chemistry. For example, instead of stoichiometric oxidants that generate large amounts of waste, catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the terminal oxidant are being explored for the synthesis of various heterocyclic compounds. While not yet specifically reported for this compound, the development of such catalytic C-H activation and oxidation methods for the pyridazine core would represent a significant green advancement.

Energy efficiency is also a critical component of green synthesis. The use of microwave irradiation as an alternative to conventional heating can significantly reduce reaction times and energy consumption. Microwave-assisted organic synthesis (MAOS) has been successfully applied to a wide range of heterocyclic syntheses, often leading to higher yields and cleaner reaction profiles. The application of MAOS to the cyclization and functionalization steps in the synthesis of halogenated pyridazine carboxylic acids could offer a greener alternative to traditional, energy-intensive reflux conditions.

Furthermore, the principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, can be applied through the design of more efficient synthetic routes. For example, one-pot or tandem reactions, where multiple synthetic transformations are carried out in a single reaction vessel, can reduce the number of purification steps, minimize solvent use, and decrease waste generation. The development of multicomponent reactions (MCRs) for the construction of the pyridazine ring is a promising avenue for improving the atom economy of these syntheses.

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound and its analogs:

Green Chemistry PrincipleApplication in Pyridazine SynthesisPotential Benefits
Waste Prevention One-pot synthesis, catalytic reactionsReduced waste, fewer purification steps
Atom Economy Multicomponent reactions, addition reactionsMaximized incorporation of starting materials
Safer Solvents & Auxiliaries Use of water, ionic liquids, or supercritical fluidsReduced environmental impact and health hazards
Energy Efficiency Microwave-assisted synthesis, room temperature reactionsReduced energy consumption and reaction times
Use of Renewable Feedstocks Deriving starting materials from biomassReduced reliance on fossil fuels
Reduce Derivatives Avoiding protecting groupsFewer reaction steps, less waste
Catalysis Use of catalytic reagents over stoichiometric onesHigher efficiency, less waste

While the dedicated application of these principles to the synthesis of this compound is still an area for future research, the broader trends in green organic synthesis provide a clear roadmap for the development of more sustainable and environmentally friendly methods for producing this important chemical compound and its derivatives.

Challenges and Future Directions in the Synthesis of Halogenated Pyridazine Carboxylic Acids

The synthesis of halogenated pyridazine carboxylic acids, including this compound, presents a number of challenges that are the focus of ongoing research and development. These challenges primarily revolve around issues of regioselectivity, functional group compatibility, and the development of more efficient and sustainable synthetic methods.

One of the most significant challenges is achieving the desired regioselectivity during the synthesis of the pyridazine ring and the introduction of substituents. The formation of the pyridazine core, often through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648), can lead to mixtures of regioisomers if the dicarbonyl compound is unsymmetrical. Similarly, the direct halogenation or carboxylation of a pre-formed pyridazine ring can result in a lack of selectivity, yielding a mixture of products that are often difficult to separate. For example, electrophilic aromatic substitution on the pyridazine ring is often complicated by the deactivating effect of the two adjacent nitrogen atoms, which can lead to harsh reaction conditions and poor regiocontrol.

The synthesis of halogenated pyridazines can also be hampered by the lability of the carbon-halogen bond under certain reaction conditions. For instance, nucleophilic substitution reactions on the pyridazine ring can sometimes lead to the displacement of the halogen atom, particularly if it is activated by the electronic effects of other substituents. This can limit the scope of synthetic transformations that can be performed on these molecules.

Looking to the future, a number of research directions are being pursued to address these challenges. The development of novel catalytic systems for the regioselective C-H functionalization of pyridazines is a particularly promising area. Such methods could allow for the direct and controlled introduction of halogen and carboxylic acid functionalities onto the pyridazine core, obviating the need for multi-step synthetic sequences. Transition-metal-catalyzed cross-coupling reactions are also being increasingly utilized for the synthesis of functionalized pyridazines, offering a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds with high precision.

Furthermore, there is a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, the development of catalytic reactions that minimize waste, and the exploration of flow chemistry techniques for the continuous and scalable production of these compounds. The application of computational chemistry and machine learning to predict reaction outcomes and design more efficient synthetic routes is also expected to play an increasingly important role in the future of pyridazine synthesis.

The following table summarizes the key challenges and future directions in the synthesis of halogenated pyridazine carboxylic acids:

ChallengesFuture Directions
Poor Regioselectivity Development of regioselective C-H functionalization methods, use of directing groups
Functional Group Incompatibility Development of milder reaction conditions, use of orthogonal protecting group strategies
Lability of Halogen Substituents Design of more stable halogenated intermediates, development of chemoselective reactions
Multi-step Syntheses Development of one-pot and tandem reactions, exploration of multicomponent reactions
Use of Hazardous Reagents Development of catalytic and greener synthetic methods, use of safer solvents

Biological Activity and Medicinal Chemistry of 5 Chloropyridazine 3 Carboxylic Acid Derivatives

Exploration of Pyridazine (B1198779) Scaffold as a Bioisostere and Pharmacophore in Drug Design

The pyridazine ring is recognized as a valuable scaffold in medicinal chemistry, often employed as a bioisostere for other aromatic rings like phenyl or other azines. mdpi.comnih.gov Bioisosterism, a strategy in drug design, involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance desired biological activities or reduce toxicity. mdpi.com The unique physicochemical properties of the pyridazine ring, such as its polarity, high dipole moment, and capacity for hydrogen bonding, make it an attractive component for creating novel therapeutic agents. nih.gov

The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, which can be crucial for interactions with biological targets. nih.gov This dual hydrogen-bonding capability is a key feature that medicinal chemists leverage when designing molecules to fit into specific enzyme active sites or receptor binding pockets. nih.gov The pyridazine core is considered a "privileged scaffold" because its structure is amenable to various chemical modifications, allowing for the synthesis of large libraries of compounds with diverse biological activities. These activities span a wide range including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive effects. mdpi.comresearchgate.net

As a pharmacophore, the pyridazine nucleus provides the essential structural framework for biological activity. Various derivatives incorporating this scaffold have been developed, demonstrating its versatility. For instance, pyridazinone, a derivative of pyridazine, was initially explored for cardiovascular drugs but was later found to possess a plethora of other activities, including anti-inflammatory and anticancer properties. researchgate.net The incorporation of the pyridazine moiety into fused heterocyclic systems, such as imidazo[1,2-b]pyridazine (B131497), has led to the development of successful kinase inhibitors like ponatinib, further highlighting the importance of this scaffold in modern drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-Chloropyridazine-3-carboxylic Acid Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses focus on how modifications to the pyridazine ring and its substituents affect interactions with biological targets.

The presence and position of halogen atoms on a pharmacophore can significantly influence a compound's biological activity. Halogens can affect a molecule's lipophilicity, electronic properties, and conformation, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.

In the context of pyridazine derivatives, halogen substitution has been shown to enhance various biological activities. For example, studies on other heterocyclic scaffolds have demonstrated that halogenated compounds can exhibit potent antimicrobial and antifungal effects. mdpi.com The introduction of a chlorine atom, as in this compound, can lead to specific interactions within a receptor's binding site, potentially through halogen bonding, which is a non-covalent interaction between a halogen atom and a nucleophilic site. Research on organoruthenium complexes with halogen-substituted 8-hydroxyquinolines showed that the substitution pattern influenced cytotoxicity. acs.org While the specific impact of the chloro group at the 5-position of the pyridazine ring requires targeted studies, SAR in related series often shows that the nature and position of the halogen are critical for potency and selectivity.

Compound/Analog TypeHalogen SubstitutionObserved Impact on Biological Activity
Pyridine (B92270) Schiff BasesChlorine, Bromine, IodineEnhanced biocidal effects against Gram-positive bacteria. mdpi.com
Pyrazole DerivativesVarious halogensSuccessfully incorporated, leading to products with good yields for potential biological screening. nih.gov
Organoruthenium ComplexesDichloro, DiiodoSubstitution pattern significantly affects the chemical shifts in NMR spectra and can influence cytotoxic activity. acs.org

The carboxylic acid group is a key functional group in many drugs, valued for its ability to form strong interactions with biological targets. It is a hydrogen bond donor and acceptor and can exist in its carboxylate form at physiological pH, enabling ionic interactions.

In pyridazine carboxylic acid derivatives, this moiety is often crucial for anchoring the molecule to its target. For many enzyme inhibitors, the carboxylic acid group mimics a substrate's feature, leading to competitive inhibition. For instance, in non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid group often forms critical hydrogen bonds and ion pairs with key residues like arginine and tyrosine in the active site of cyclooxygenase (COX) enzymes. researchgate.net Similarly, for matrix metalloproteinase (MMP) inhibitors, carboxylate groups are one of the functional groups used to chelate the catalytic zinc ion in the enzyme's active site. mdpi.com The position of the carboxylic acid on the pyridazine ring is also critical, as it dictates the geometry of these interactions. The carboxyl group in this compound at the 3-position orients it to engage with specific residues in a target protein, which is a central theme in the design of pyridazine-based therapeutic agents. mdpi.com

Functional GroupType of InteractionRole in Target BindingExample Target Class
Carboxylic AcidHydrogen Bonding, Ionic InteractionsAnchors the molecule in the active site. researchgate.netCyclooxygenase (COX) Enzymes researchgate.net
Carboxylic AcidMetal Chelation (as carboxylate)Binds to the catalytic metal ion. mdpi.comMatrix Metalloproteinases (MMPs) mdpi.com
Carboxylic AcidPolar InteractionsEnhances binding affinity and solubility. nih.govVarious Enzymes and Receptors nih.gov

Pharmacological Activities of Pyridazine Carboxylic Acid Derivatives

Derivatives of pyridazine carboxylic acids have been investigated for a range of pharmacological activities, with anti-inflammatory and analgesic properties being particularly prominent.

Many pyridazine derivatives have demonstrated significant anti-inflammatory activity. nih.govresearchgate.net The pyridazinone scaffold, in particular, has been a focus of research for developing novel anti-inflammatory agents. mdpi.com The mechanisms underlying this activity are varied. One of the key mechanisms is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov Several new pyridazinone derivatives have been designed and synthesized as selective COX-2 inhibitors, which offers the potential for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Another important target for anti-inflammatory pyridazine derivatives is the family of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade components of the extracellular matrix and are overexpressed in inflammatory conditions and cancer. mdpi.com The development of MMP inhibitors is a key strategy for treating these diseases. Small-molecule inhibitors, often containing a zinc-binding group like a carboxylate, have been designed to target the catalytic zinc ion in the active site of MMPs. mdpi.com Given the presence of the carboxylic acid moiety, pyridazine-3-carboxylic acid derivatives are logical candidates for development as MMP inhibitors.

Pyridazine Derivative ClassTargetMechanism of ActionTherapeutic Potential
Pyridazinones/PyridazinthionesCOX-2Selective inhibition of cyclooxygenase-2. nih.govAnti-inflammatory nih.gov
General PyridazinesMMPsInhibition of extracellular matrix degradation by chelating the catalytic zinc ion. mdpi.comAnti-inflammatory, Anticancer mdpi.comacs.org
Pyrido[2,3-d]pyridazine-2,8-dionesCOX-1/COX-2Dual inhibition of cyclooxygenase enzymes. nih.govAnti-inflammatory nih.gov

In addition to anti-inflammatory effects, analgesic (pain-relieving) activity is another well-documented property of pyridazine-containing compounds. nih.gov The analgesic effects are often linked to the anti-inflammatory activity, as reduction of inflammation can alleviate pain. For example, compounds that inhibit COX enzymes reduce the production of prostaglandins, which are key mediators of both inflammation and pain.

A study synthesizing a series of nicotinic acid and pyridazine-containing compounds found that several derivatives displayed potent analgesic and anti-inflammatory activities. nih.govsigmaaldrich.com These compounds were further investigated for their effects on inflammatory cytokines like TNF-α and IL-6, which are also involved in pain signaling. nih.gov The broad spectrum of biological activities associated with the pyridazine scaffold underscores its continued importance in the search for new and effective analgesic and anti-inflammatory drugs. acs.orgbenthamdirect.com

Antimicrobial Efficacy and Spectrum of Activity

The pyridazine scaffold is a recurring motif in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including antimicrobial effects. Research into compounds structurally related to this compound has revealed promising antimicrobial properties. For instance, a study focused on derivatives of 6-chloropyridazin-3(2H)-thione, a close structural analog, led to the synthesis of various tricyclic and bicyclic heterocyclic systems. researchgate.net A number of these synthesized compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

While specific data on this compound derivatives is limited in this context, the activity of related structures suggests potential. For example, studies on other heterocyclic carboxylic acids, such as 5-oxopyrrolidine-3-carboxylic acid derivatives, have shown selective and promising activity against multidrug-resistant Gram-positive pathogens, including vancomycin-intermediate Staphylococcus aureus (VISA) strains. mdpi.comnih.gov Certain derivatives from these studies exhibited potent bactericidal properties and the ability to disrupt bacterial biofilms, highlighting the potential of such scaffolds in addressing antibiotic resistance. nih.gov Similarly, derivatives of 4-oxo-1,8-naphthyridine-3-carboxylic acid, like nalidixic acid, were foundational in the development of quinolone antibiotics targeting Gram-negative bacteria by inhibiting DNA gyrase. mdpi.com These findings collectively suggest that the this compound framework represents a viable starting point for the development of novel antimicrobial agents.

Table 1: Summary of Antimicrobial Potential Based on Related Structures
Structural ClassObserved Spectrum of ActivityReference
6-Chloropyridazine-3(2H)-thione DerivativesGram-positive bacteria, Gram-negative bacteria, Fungi researchgate.net
5-Oxopyrrolidine-3-carboxylic Acid DerivativesPrimarily Gram-positive pathogens, including multidrug-resistant S. aureus mdpi.comnih.govnih.gov
4-Oxo-1,8-naphthyridine-3-carboxylic Acid DerivativesPrimarily Gram-negative bacteria mdpi.com

Antitumor and Blood-Lipid Lowering Research Directions

The pyridazine core and related heterocyclic carboxylic acids are subjects of ongoing research for their potential therapeutic applications in oncology and cardiovascular disease. Various derivatives of heterocyclic carboxylic acids have demonstrated potent anti-proliferative activity against a range of tumor cell lines. nih.govnih.gov For example, certain benzimidazole-5-carboxylic acid derivatives have shown significant growth-inhibitory effects against human cancer cells, acting as topoisomerase II inhibitors. nih.gov Other studies on 5-oxopyrrolidine-3-carboxylic acid derivatives also revealed structure-dependent anticancer activity. mdpi.com Although extensive research specifically targeting this compound derivatives as antitumor agents is not widely documented, the established anticancer potential of the broader pyridazine and heterocyclic carboxylic acid classes provides a strong rationale for their investigation in this area. researchgate.net

In the realm of cardiovascular research, pyridazine derivatives have been investigated as novel inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. researchgate.net A study on a series of pyridazine derivatives identified compounds with cholesterol-lowering properties. researchgate.net One derivative, in a chronic cholesterol-fed rat model, was found to dose-dependently reduce non-HDL cholesterol while significantly elevating beneficial HDL cholesterol. researchgate.net However, the study also noted that the introduction of polar groups, such as a carboxylic acid, tended to decrease the in vitro inhibitory activity on the enzyme, suggesting that for this specific target, the carboxylic acid moiety might need to be modified or derivatized, for instance, as an ester or amide, to achieve optimal activity. researchgate.net

Other Emerging Biological Applications (e.g., enzyme inhibition, agrochemicals)

Beyond antimicrobial and antitumor applications, derivatives of this compound and related structures are being explored for other biological functions, particularly as enzyme inhibitors and agrochemicals. The core structure is a valuable intermediate in the synthesis of targeted therapeutic agents.

Enzyme Inhibition: The pyridazine scaffold has been successfully incorporated into molecules designed to inhibit specific enzymes. A notable example is the investigation of pyridazine derivatives as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), which plays a role in lipid metabolism. researchgate.net Furthermore, related heterocyclic structures like pyrazolo[3,4-b]pyridine derivatives have been studied as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. mdpi.com The inherent physicochemical properties of the pyridazine ring, including its polarity and hydrogen bonding capacity, make it a versatile scaffold for designing molecules that can fit into and interact with enzyme active sites. researchgate.net

Agrochemicals: Halogenated heterocycles, including pyridazine derivatives, are important intermediates in the development of agrochemicals. The structural features of these compounds can be tailored to interact with biological targets in weeds or pests. While specific examples for this compound are not detailed, the general utility of such building blocks in creating new herbicides and pesticides is well-recognized in the agrochemical industry.

Molecular Recognition and Ligand-Target Interactions

The specific chemical features of this compound—namely the chlorinated pyridazine ring and the carboxylic acid group—govern how its derivatives interact with biological targets like proteins and enzymes. These interactions are primarily non-covalent and include halogen bonding and hydrogen bonding.

Role of Halogen Bonding in Binding Affinity

The chlorine atom on the pyridazine ring is not merely a passive substituent; it can actively participate in a highly directional, non-covalent interaction known as a halogen bond. mdpi.com This interaction occurs between the electrophilic region on the halogen atom, known as a σ-hole, and a Lewis base (an electron-rich atom like oxygen or nitrogen) on the biological target. mdpi.com In a protein binding pocket, common halogen bond acceptors include the backbone carbonyl oxygens of amino acid residues. researchgate.net

The formation of a halogen bond can significantly enhance ligand-protein binding affinity and selectivity. nih.govnih.gov Studies have shown that replacing a hydrogen atom with a chlorine or other heavy halogen can increase binding affinity several-fold. mdpi.com The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. mdpi.com This interaction is position-dependent and contributes to the precise orientation of the ligand within the active site, making it a powerful tool in rational drug design. nih.gov The presence of the chlorine atom in the 5-position of the pyridazine ring thus offers a strategic vector for optimizing interactions with target proteins. researchgate.net

Table 2: Key Non-Covalent Interactions in Molecular Recognition
Interaction TypeDonor/ElectrophileAcceptor/NucleophileSignificance in Binding
Halogen BondChlorine atom on pyridazine ring (σ-hole)Lewis bases (e.g., backbone C=O, N, S in amino acids)Enhances binding affinity and selectivity; provides directionality.
Hydrogen Bond (Donor)Carboxylic acid O-H groupH-bond acceptors (e.g., Asp, Glu, Gln, Asn side chains; backbone C=O)Critical for anchoring the ligand and ensuring specificity.
Hydrogen Bond (Acceptor)Carboxylic acid C=O group; Pyridazine ring nitrogensH-bond donors (e.g., Arg, Lys, His, Ser, Thr side chains; backbone N-H)Provides additional points of interaction and recognition.

Hydrogen Bonding Networks Involving the Carboxylic Acid Group

The carboxylic acid moiety is a classic functional group in medicinal chemistry, primarily due to its ability to form strong hydrogen bonds. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual capacity allows it to form robust and specific interaction networks with amino acid residues in a target's active site, such as arginine, lysine, histidine, or serine. nih.gov

In addition to the carboxylic acid, the two adjacent nitrogen atoms of the pyridazine ring are also effective hydrogen bond acceptors. researchgate.netnih.gov This gives the pyridazine heterocycle a "robust, dual hydrogen-bonding capacity" that can be exploited in drug design. researchgate.netnih.gov This network of hydrogen bonds is crucial for anchoring the ligand in the correct orientation for biological activity. The interplay between the hydrogen bonds formed by the carboxylic acid and the pyridazine nitrogens, along with the halogen bond from the chlorine atom, creates a specific three-dimensional interaction footprint that determines the molecule's affinity and selectivity for its target. mdpi.com

Strategies for Hit-to-Lead Optimization and Drug Discovery Programs

Once a compound containing the this compound scaffold is identified as a "hit" in a high-throughput screen (HTS), it enters the hit-to-lead (H2L) and lead optimization phases of drug discovery. upmbiomedicals.comdrugtargetreview.com The primary goal of this process is to systematically modify the initial hit to develop a "lead" compound with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and pharmacokinetic profile). drugtargetreview.com

A typical H2L strategy for a this compound hit would involve several key steps:

Hit Confirmation and Triage: The initial activity is confirmed through re-synthesis and testing. Analogs are often purchased or quickly synthesized to gain an early understanding of the structure-activity relationship (SAR). drugtargetreview.com

Structure-Based Design: If a crystal structure of the target protein is available, computational methods like molecular docking can be used to visualize how the hit binds. This allows for the rational design of new analogs that improve key interactions, such as optimizing the halogen bond with the chlorine atom or the hydrogen bond network of the carboxylic acid group. nih.gov

SAR Expansion: A focused library of analogs is synthesized to probe different regions of the molecule. For the this compound scaffold, this could involve:

Modifying the Carboxylic Acid: Converting the acid to esters, amides, or bioisosteres to modulate polarity, cell permeability, and hydrogen bonding capacity.

Substitution on the Pyridazine Ring: Introducing small substituents at the remaining open position on the ring to probe for additional favorable interactions or to block metabolic hotspots.

Exploring the "Vector" opposite the core: If the hit has another substituent, systematically modifying it to explore the surrounding pocket in the target protein.

This iterative cycle of design, synthesis, and testing aims to refine the initial hit into a lead compound that has a high probability of success in further preclinical and clinical development. upmbiomedicals.com

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. irjweb.commdpi.com These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to a molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

The molecular electrostatic potential (MEP) is a valuable property for analyzing and predicting how a molecule will interact with other chemical species. nih.govmdpi.com It maps the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For halogen-substituted molecules like 5-Chloropyridazine-3-carboxylic acid, the MEP is particularly insightful for understanding a phenomenon known as halogen bonding.

A key feature revealed by MEP analysis is the "σ-hole," a region of positive electrostatic potential located on the outermost portion of a covalently bonded halogen atom, along the axis of the bond. nih.govnih.gov This positive region arises from the anisotropic distribution of electron density around the halogen. nih.gov The presence of a positive σ-hole allows the halogen atom to act as an electrophilic species and engage in attractive, non-covalent interactions with Lewis bases (e.g., lone pairs, π-electrons), an interaction termed a halogen bond. nih.govresearchgate.net

In this compound, the chlorine atom is attached to an electron-deficient pyridazine (B1198779) ring. This electron-withdrawing environment is expected to enhance the positivity of the chlorine's σ-hole, making it a potent halogen bond donor. The magnitude of the σ-hole can be quantified by calculating the maximum surface electrostatic potential (VS,max). semanticscholar.org Theoretical studies on similar halobenzenes and other halo-heterocycles have shown that VS,max values correlate with the strength of halogen bonding interactions. nih.gov The analysis of the MEP and σ-hole for this compound is critical for predicting its role in crystal engineering and its binding affinity in biological systems. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large energy gap indicates higher stability. nih.gov

For this compound, DFT calculations can predict the energies of these orbitals. The electron-withdrawing nature of the pyridazine ring and the chlorine atom is expected to lower the energies of both the HOMO and LUMO compared to simpler aromatic carboxylic acids. A lower HOMO-LUMO gap can suggest higher molecular reactivity. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO can also reveal the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
5-Chlorouracil-7.35-1.775.58
Triazine Derivative-6.91-2.424.49
ITC-6 (Isothiocyanate)-6.50-2.164.34
ITC-3 (Isothiocyanate)-6.79-2.194.60

Note: The data in this table is for illustrative purposes, showing typical HOMO-LUMO gap values for related heterocyclic and halogenated compounds as determined by DFT calculations. The values for this compound would require specific calculation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netsemanticscholar.org This method is instrumental in structure-based drug design, helping to elucidate how a ligand might interact with a biological target at the atomic level. beilstein-journals.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. beilstein-journals.org

For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group with amino acid residues, or halogen bonds formed by the chlorine's σ-hole. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose. utupub.fi By simulating the complex in a solvated environment, MD can confirm whether the key interactions identified in docking are maintained, providing a more robust assessment of the binding mechanism. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govdovepress.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities.

To build a QSAR model for a series of this compound analogs, a dataset of compounds with known activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing molecular branching and shape.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity. dovepress.com

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that links these descriptors to the observed activity. nih.govresearchgate.net A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

Descriptor TypeExamplesRelevance to Activity
ConstitutionalMolecular Weight, Number of N atomsOverall size and elemental composition.
PhysicochemicalLogP, Molar Refractivity, Polar Surface AreaMembrane permeability, binding interactions, solubility. dovepress.com
GeometricalMolecular Surface Area, Molecular VolumeSteric fit within a receptor binding site. dovepress.com
Quantum ChemicalHOMO/LUMO energies, Dipole Moment, VS,maxReactivity, polarity, and specific non-covalent interactions.

Computational Design of Novel this compound Analogs

The ultimate goal of these computational studies is to guide the rational design of new molecules with improved properties. mdpi.comnih.gov The insights gained from quantum chemical analysis, docking, MD, and QSAR can be integrated into a cohesive design strategy.

For instance, molecular docking might identify an unoccupied hydrophobic pocket in a target receptor. mdpi.com This information suggests that adding a suitable lipophilic group to the this compound scaffold could enhance binding affinity. Similarly, if a QSAR model indicates that a higher HOMO energy is correlated with better activity, modifications can be made to the molecule (e.g., adding electron-donating groups) to raise this value. researchgate.net This iterative cycle of computational design, prediction, and subsequent synthesis and testing is a cornerstone of modern drug discovery and materials development. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 5-Chloropyridazine-3-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, signals in the aromatic region confirm the presence of the pyridazine (B1198779) ring protons. nih.gov The absence of a signal for a carboxylic acid proton (COOH) can indicate its coordination in an anionic form in metal complexes. nih.gov The chemical shifts and coupling patterns of these protons are unique to the substitution pattern on the ring. Similarly, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom, with the carbonyl carbon of the carboxylic acid group typically appearing in a distinct downfield region (around 160-180 ppm). libretexts.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a carboxylic acid is characterized by a very broad absorption band for the O-H stretch, typically in the 2500-3300 cm⁻¹ region, and an intense C=O (carbonyl) stretching absorption. ucalgary.ca For carboxylic acids, this carbonyl peak is reliably observed around 1700-1725 cm⁻¹. pressbooks.pubrsc.org The presence of the pyridazine ring and the C-Cl bond will also give rise to characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺). nih.gov A crucial feature would be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. nih.gov A common fragmentation pathway for carboxylic acid derivatives involves the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺), which often appears as a prominent peak in the spectrum. libretexts.org

TechniqueExpected ObservationStructural Information Provided
¹H NMRSignals in the aromatic region (7-9 ppm)Confirms pyridazine ring protons and their electronic environment
¹³C NMRSignal for carbonyl carbon (~160-180 ppm)Identifies the carboxylic acid functional group
IR SpectroscopyBroad O-H stretch (2500-3300 cm⁻¹) and strong C=O stretch (~1710 cm⁻¹)Confirms the presence of the carboxylic acid dimer structure and carbonyl group libretexts.orgucalgary.ca
Mass SpectrometryMolecular ion peak (M⁺) and an M+2 isotopic peakConfirms molecular weight and the presence of one chlorine atom nih.gov

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating this compound from reaction mixtures, impurities, or complex matrices, and for quantifying its concentration. The choice of technique depends on the analyte's properties and the analytical requirements, such as sensitivity and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of this compound. bldpharm.comthermofisher.combldpharm.com Given the compound's polarity due to the carboxylic acid and nitrogen-containing heterocycle, reversed-phase HPLC is the most common mode of separation. A typical method would employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the pyridazine ring exhibits strong absorbance. HPLC methods are routinely used to determine the purity of the compound, with specifications often requiring an assay of ≥96.0%. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal decomposition of the carboxylic acid group. However, the technique is highly applicable for the analysis of related, more volatile halogenated compounds or impurities that may be present. For compounds with low volatility, derivatization to form more volatile esters (e.g., methyl esters) can enable GC-MS analysis. nih.gov When analyzing related halogenated heterocycles like pyrazines, mass spectra of positional isomers can be very similar, making unambiguous identification difficult. nih.govresearchgate.net In such cases, comparison with gas chromatographic retention indices (RIs) becomes essential for positive identification. nih.govresearchgate.net

For the sensitive and selective quantification of this compound at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically using electrospray ionization, ESI) and subjected to two stages of mass analysis. In the first stage, the molecular ion is selected, and in the second stage, it is fragmented to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), the method can achieve excellent selectivity and very low limits of detection, making it ideal for analyzing the compound in complex biological or environmental samples.

Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is critical to remove interfering substances from the sample matrix before chromatographic analysis. Solid-Phase Extraction (SPE) is a widely used technique for the isolation and concentration of analytes from complex mixtures. For carboxylic acids like this compound, anion-exchange SPE is particularly effective. acs.orgresearchgate.net

The process involves using a sorbent with positively charged functional groups that can retain the negatively charged carboxylate form of the analyte. acs.org A typical procedure involves conditioning the SPE cartridge, loading the sample (adjusted to a pH where the carboxylic acid is ionized), washing away impurities, and finally eluting the target compound with a solvent that neutralizes the charge and releases the analyte. nih.gov Anion exchange resins such as DOWEX 1x8-400 have proven effective for capturing carboxylic acids. researchgate.netacs.org Solvents suitable for loading the acid onto the resin include dichloromethane (B109758) and methanol, while elution is often achieved using a mixture of an acid (like trifluoroacetic acid or formic acid) and an organic solvent. acs.orgresearchgate.net

StepPurposeTypical Reagents/Solvents
ConditioningTo activate the sorbent functional groups and wet the stationary phase.Methanol followed by water or buffer.
Sample LoadingTo retain the analyte on the sorbent.Sample dissolved in a suitable solvent (e.g., CH₂Cl₂, methanol/water) with pH adjusted for ionization. acs.org
WashingTo remove unretained impurities from the sorbent.A weak solvent that does not elute the analyte (e.g., water, mild organic solvent).
ElutionTo desorb and collect the purified analyte.A solvent mixture containing an acid to neutralize the analyte (e.g., TFA in methanol). researchgate.net

Validation Protocols for Analytical Methods in Research Applications

To ensure that an analytical method is suitable for its intended purpose, it must be validated. wjarr.com Validation is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. gmpsop.com For research applications involving HPLC analysis of this compound, validation protocols are guided by principles outlined by bodies like the International Conference on Harmonisation (ICH). pharmtech.com

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. scispace.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by a correlation coefficient (r²) of >0.99. pharmaguideline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples. researchgate.net

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. pharmaguideline.com

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment). pharmtech.compharmaguideline.com For precision, the relative standard deviation (%RSD) should typically be ≤2%. gmpsop.comdemarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mastelf.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mastelf.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

Future Perspectives and Interdisciplinary Research Directions

Integration of Artificial Intelligence and Machine Learning in Pyridazine (B1198779) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyridazine-based compounds. Computational approaches are increasingly utilized to accelerate the identification of novel therapeutic agents by screening vast virtual libraries of molecules against specific biological targets. nih.govrsc.org For instance, a kinase-directed virtual library can be screened against a target's crystal structure to identify novel active pharmacophores, a process that has successfully identified pyrazine-based inhibitors of Tropomyosin receptor kinase A (TrkA). nih.govrsc.org

These computational models can predict the binding modes of inhibitors, identifying key interactions within the ATP binding site of a kinase and highlighting regions that can be exploited for the development of more advanced and selective inhibitors. rsc.orgtandfonline.com This data-driven approach allows researchers to design and prioritize candidate molecules with higher potency and better selectivity profiles, thereby reducing the time and cost associated with traditional trial-and-error laboratory synthesis. nih.govacs.org By applying these AI/ML models to the 5-Chloropyridazine-3-carboxylic acid scaffold, researchers can virtually explore countless derivatives to predict their efficacy against various targets, optimizing for desired biological activity before committing to chemical synthesis.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

Advances in synthetic organic chemistry are providing more efficient and versatile routes to pyridazine derivatives. researchgate.net Researchers are moving beyond classical methods to develop novel strategies that offer improved yields, greater functional group tolerance, and milder reaction conditions. organic-chemistry.org These modern approaches are critical for constructing diverse libraries of compounds based on the this compound core.

One promising strategy is the aza-Diels-Alder reaction, which allows for a highly regioselective, metal-free synthesis of pyridazine derivatives under neutral conditions from 1,2,3-triazines. organic-chemistry.orgorganic-chemistry.org Other innovative methods include copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones and TBAI/K2S2O8-promoted [4 + 2] annulations, which provide straightforward access to various substituted pyridazines. researchgate.netorganic-chemistry.org These techniques offer significant advantages over conventional syntheses, such as shorter reaction times and broader substrate scope. researchgate.net The development of one-pot, multi-step processes further enhances efficiency by minimizing intermediate purification steps. researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Pyridazine Derivatives
MethodologyKey FeaturesAdvantagesReference
Aza-Diels-Alder ReactionReaction of 1,2,3-triazines with 1-propynylamines.Metal-free, neutral conditions, high regioselectivity, broad substrate scope. organic-chemistry.orgorganic-chemistry.org
Cu(II)-catalyzed Aerobic Cyclization6-endo-trig cyclization of β,γ-unsaturated hydrazones.Mild conditions, good yields, high functional group tolerance. organic-chemistry.org
TBAI/K2S2O8-promoted Annulation[4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones.Provides access to a variety of trisubstituted pyridazines in good yields. researchgate.netorganic-chemistry.org
One-Pot Three-Step ProcessIncludes phosphine-catalyzed Rauhut−Currier reaction and Diels-Alder reaction.Efficiently prepares tetra-substituted 1,6-dihydropyridazines. researchgate.net

Development of this compound Derivatives for Emerging Therapeutic Targets

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. acs.orgnih.gov this compound serves as a versatile building block for creating novel derivatives aimed at emerging and validated therapeutic targets, particularly in oncology. The chlorine atom at the 5-position is a key reactive site, allowing for substitution reactions to introduce various pharmacophoric groups. nih.govnih.gov

Research has demonstrated the potential of pyridazine-based molecules as potent inhibitors of various protein kinases involved in cancer progression. nih.govnih.govjst.go.jp For example, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. jst.go.jpbohrium.com Other targets include ALK5 (TGFβR1), JNK1, and Haspin kinase, all of which are implicated in cell signaling pathways that drive tumor growth and proliferation. tandfonline.comacs.orgresearchgate.netacs.org The design of these inhibitors often involves a scaffold-hopping approach, where a known inhibitor's core is replaced with a pyridazine ring to explore new chemical space and improve properties. acs.org By systematically modifying the this compound core, medicinal chemists can develop targeted therapies with high potency and selectivity for these emerging oncological targets. researchgate.netacs.org

Table 2: Pyridazine Derivatives and Their Therapeutic Targets
Pyridazine Derivative ClassTherapeutic TargetAssociated Disease/ProcessReference
Diarylurea derivativesVEGFR-2Cancer (Angiogenesis) nih.govjst.go.jp
Disubstituted pyridazinesJNK1Cancer (Cell Proliferation, Inflammation) acs.org
4,6-disubstituted pyridazinesALK5 (TGFβR1)Cancer, Fibrosis researchgate.netacs.org
Imidazo[1,2-b]pyridazinesHaspin KinaseCancer (Mitosis Regulation) tandfonline.com
Pyrazine-based derivativesTrkACancer, Neuropathic Pain nih.govrsc.org

Sustainable Chemistry Initiatives in the Production and Application of Pyridazine Compounds

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices, a movement fully applicable to the synthesis of pyridazine compounds. nih.govnih.gov Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and increase energy efficiency in the production of heterocycles like this compound. numberanalytics.comfrontiersin.org

Key strategies in the green synthesis of nitrogen heterocycles include the use of eco-friendly solvents such as water or bio-based solvents, which have negligible toxicity compared to traditional organic solvents. researchgate.netmdpi.com Alternative energy sources like microwave irradiation are also being employed to accelerate reactions, often leading to higher yields and purity in shorter timeframes. ekb.egresearchgate.net Catalysis is another cornerstone of green heterocyclic synthesis, with a focus on heterogeneous catalysts that can be easily separated and reused, thereby reducing waste. numberanalytics.comnih.gov Biocatalysis, which uses enzymes or whole cells, offers high selectivity under mild conditions, further minimizing the environmental impact of chemical production. numberanalytics.comnih.gov Adopting these sustainable initiatives for the synthesis and functionalization of this compound will not only reduce the environmental footprint but also align with the growing demand for responsible chemical manufacturing. numberanalytics.com

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis
ApproachDescriptionEnvironmental BenefitReference
Green SolventsUse of water, ionic liquids, or bio-derived solvents instead of volatile organic compounds.Reduces toxicity and environmental pollution. numberanalytics.commdpi.com
Microwave-Assisted SynthesisUsing microwave irradiation as an energy source to drive reactions.Reduces reaction times, increases yields, and improves energy efficiency. ekb.egnih.gov
Heterogeneous CatalysisEmploying solid-phase catalysts (e.g., zeolites, metal oxides) that are easily separated from the reaction mixture.Allows for catalyst recycling, minimizing waste. numberanalytics.comnih.gov
BiocatalysisUtilizing enzymes or whole cells as catalysts.Operates under mild conditions with high selectivity, reducing energy consumption and byproducts. nih.govnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloropyridazine-3-carboxylic acid, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves chlorination of pyridazine precursors followed by carboxylation. For example, chlorination can be achieved using phosphorus oxychloride (POCl₃) under reflux, while carboxylation may employ carbon dioxide insertion via Grignard reactions or palladium-catalyzed cross-coupling. Key factors influencing yield include:

  • Temperature : Higher temperatures (80–120°C) improve chlorination efficiency but may promote side reactions.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd(OAc)₂) to direct regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chlorine at C5, carboxylic acid at C3) and rule out regioisomers.
  • Mass Spectrometry (HRMS) : Exact mass determination (m/z 173.976 for C₅H₃ClN₂O₂) to confirm molecular composition .
  • HPLC : Reverse-phase chromatography (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can regioselectivity challenges in chlorinating pyridazine derivatives be addressed during synthesis?

  • Methodology :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to steer chlorination to C5.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity by enabling precise temperature control .
  • Computational Modeling : DFT calculations to predict reactive sites based on frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Electronic Effects : The electron-deficient pyridazine ring (due to two adjacent nitrogen atoms) activates the C5 chlorine for nucleophilic attack. Substituent effects can be quantified via Hammett σ constants.
  • Kinetic Studies : Monitor reaction rates under varying pH and solvent polarity (e.g., DMSO vs. THF) to identify transition states .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition IC₅₀, MIC for antimicrobial studies) with positive/negative controls.
  • Structural-Activity Relationship (SAR) : Compare substituent variations (e.g., methyl vs. phenyl groups) across studies to identify key pharmacophores .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, accounting for assay variability .

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